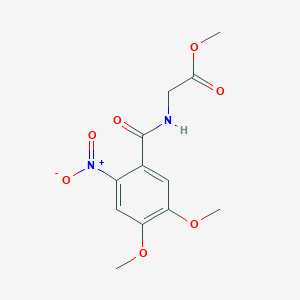
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic compound that belongs to a class of drugs known as liver X receptor (LXR) agonists. It was first synthesized in 2006 and has been extensively studied for its potential therapeutic uses in various diseases.
科学的研究の応用
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic uses in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherosclerotic, and lipid-lowering effects. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
作用機序
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide works by activating LXR, a nuclear receptor that regulates lipid metabolism and inflammation. It binds to LXR and induces the expression of genes that are involved in cholesterol efflux, fatty acid oxidation, and anti-inflammatory pathways. This leads to a decrease in cholesterol levels, a reduction in inflammation, and an improvement in insulin sensitivity.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease plasma triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease low-density lipoprotein (LDL) cholesterol levels. It has also been found to decrease inflammation and improve insulin sensitivity. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a highly selective LXR agonist, which means that it has a specific target and does not affect other receptors. This makes it a useful tool for studying the role of LXR in various diseases. However, one of the limitations of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a synthetic compound and may not accurately mimic the effects of natural ligands. In addition, its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential therapeutic uses in atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. In addition, there is interest in developing more potent and selective LXR agonists that may have greater therapeutic potential. Overall, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a promising compound that has the potential to be used in the treatment of various diseases.
合成法
The synthesis of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of 2-acetyl-5-methylfuran and 2-aminopyridine to form 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)acetamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.
特性
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-10-20(22-12-13)24-21(25)16-11-18(19-9-8-14(2)26-19)23-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWJHNGFNVBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)